molecular formula C6H6BrNS2 B13576146 2-(3-Bromothiophen-2-yl)ethanethioamide

2-(3-Bromothiophen-2-yl)ethanethioamide

Cat. No.: B13576146
M. Wt: 236.2 g/mol
InChI Key: SLDIEUNBKMEFLF-UHFFFAOYSA-N
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Description

2-(3-Bromothiophen-2-yl)ethanethioamide is a chemical compound with the molecular formula C6H6BrNS2 and a molecular weight of 236.15 g/mol . This compound is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to an ethanethioamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromothiophen-2-yl)ethanethioamide typically involves the bromination of thiophene followed by the introduction of the ethanethioamide group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromothiophen-2-yl)ethanethioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Bromothiophen-2-yl)ethanethioamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(3-Bromothiophen-2-yl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and thiophene ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The ethanethioamide group may also contribute to the compound’s overall activity by interacting with other molecular entities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorothiophen-2-yl)ethanethioamide
  • 2-(3-Iodothiophen-2-yl)ethanethioamide
  • 2-(3-Fluorothiophen-2-yl)ethanethioamide

Uniqueness

2-(3-Bromothiophen-2-yl)ethanethioamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C6H6BrNS2

Molecular Weight

236.2 g/mol

IUPAC Name

2-(3-bromothiophen-2-yl)ethanethioamide

InChI

InChI=1S/C6H6BrNS2/c7-4-1-2-10-5(4)3-6(8)9/h1-2H,3H2,(H2,8,9)

InChI Key

SLDIEUNBKMEFLF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)CC(=S)N

Origin of Product

United States

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